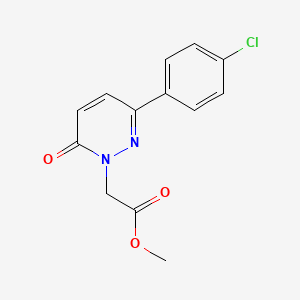

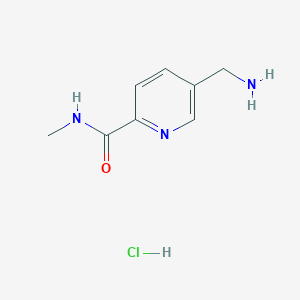

Clorhidrato de 5-(aminometil)-N-metilpiridina-2-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound seems to be a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Synthesis Analysis

While specific synthesis methods for this compound were not found, amines can generally be synthesized through various methods, including the reduction of nitriles, amides, and nitro compounds, reductive amination of aldehydes and ketones, and the ammonolysis of alkyl halides .Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. The compound appears to have a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .Chemical Reactions Analysis

Amines, such as this compound, can undergo a variety of chemical reactions, including alkylation, acylation, and elimination reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. While specific properties for this compound were not found, similar compounds, such as amines, generally have properties such as basicity, nucleophilicity, and solubility in organic solvents .Aplicaciones Científicas De Investigación

- Biocombustibles y productos químicos renovables: Los investigadores han aprovechado el poder sintético de este compuesto para convertir furfural y 5-(hidroximetil)furfural (HMF) derivados de la biomasa en valiosos biocombustibles y productos químicos renovables . La experiencia de la química orgánica sintética ha sido fundamental en este esfuerzo, enfatizando reactivos y condiciones de reacción ecológicos.

- Síntesis de monómeros: HMF se ha transformado en ácido 5-(aminometil)2-furancarboxílico (AMFC), un monómero prometedor para biopolímeros. Este proceso implica un enfoque de dos pasos: oxidación aérea de HMF utilizando un catalizador Pt/SiO2 seguido de aminación reductora a través de transaminasa .

- Reactivo para la síntesis de compuestos: Clorhidrato de ácido 3-(aminometil)fenilborónico (AMPBH), un pariente cercano de nuestro compuesto, sirve como un reactivo versátil en la síntesis orgánica. Participa en reacciones de acoplamiento cruzado de Suzuki-Miyaura, ayudando en la construcción de moléculas complejas .

Síntesis orgánica y catálisis

Derivados del ácido borónico

Mecanismo De Acción

Target of Action

Similar compounds such as δ-aminolevulinic acid (also known as 5ala or 5-aminolevulinic acid) are known to be involved in the porphyrin synthesis pathway . This pathway leads to the production of heme in mammals and chlorophyll in plants .

Mode of Action

For instance, 5ALA, a similar compound, is used in photodynamic detection and surgery of cancer .

Biochemical Pathways

5-(aminomethyl)-N-methylpyridine-2-carboxamide hydrochloride may be involved in biochemical pathways similar to those of 5ALA. 5ALA is the first compound in the porphyrin synthesis pathway, which leads to heme in mammals and chlorophyll in plants . The pathway towards biosynthesis upstream and the metabolism downstream of ALA contains multiple regulatory points that are affected by positive/negative factors .

Result of Action

Similar compounds like 5ala have been shown to enhance some key physiological and biochemical processes in plants such as photosynthesis, nutrient uptake, antioxidant characteristics, and osmotic equilibrium .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-(aminomethyl)-N-methylpyridine-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O.ClH/c1-10-8(12)7-3-2-6(4-9)5-11-7;/h2-3,5H,4,9H2,1H3,(H,10,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBCZWPGAYYUKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=C(C=C1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1610471-47-0 |

Source

|

| Record name | 5-(aminomethyl)-N-methylpyridine-2-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)phenyl]acetic acid](/img/structure/B2555864.png)